P2Y6 Receptor Antagonist Activity: A Quantitative Comparison of Potency
1-(6-Fluoropyridin-3-yl)propan-2-one demonstrates measurable, albeit modest, antagonist activity at the human P2Y6 receptor [1]. This provides a quantifiable baseline for structure-activity relationship (SAR) studies.
| Evidence Dimension | Potency as P2Y6 Antagonist (IC50) |
|---|---|
| Target Compound Data | IC50 = 2,910 nM (2.91 µM) |
| Comparator Or Baseline | Baseline: Inactive compound (IC50 > 30,000 nM) [1] |
| Quantified Difference | Target compound shows >10-fold higher potency than the inactive baseline. |
| Conditions | Antagonist activity at human P2Y6 receptor expressed in human 1321N1 cells, assessed as inhibition of UDP-induced intracellular calcium mobilization [1]. |
Why This Matters
This establishes a specific, quantifiable activity profile for the compound, distinguishing it from completely inactive analogs and providing a critical starting point for medicinal chemistry optimization in P2Y6-targeted programs.
- [1] BindingDB Entry BDBM50569546 (CHEMBL4876210). Antagonist activity at human P2Y6 receptor. View Source
